Lipophilicity Advantage Over 3-Chloropropyl Analog
The target compound has a computed LogP (XLogP3-AA) of 0.54, which is higher than the 0.3 value reported for the structurally related 1-((3-chloropropyl)sulfonyl)-4-methylpiperazine [1]. This difference indicates greater lipophilicity, a property that can enhance passive membrane diffusion and is a critical consideration in early-stage drug design. [1]
1.7× higher lipophilicity
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.54 (XLogP3-AA) |
| Comparator Or Baseline | 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine: 0.3 (XLogP3-AA) |
| Quantified Difference | +0.24 LogP units (approx. 1.7x higher lipophilicity) |
| Conditions | In silico prediction (XLogP3) as reported in vendor computational data and PubChem |
Why This Matters
This quantifiable difference in lipophilicity makes 1-((Chloromethyl)sulfonyl)-4-propylpiperazine a more suitable scaffold for generating derivatives requiring improved membrane permeability and bioavailability.
- [1] PubChem. (2025). Compound Summary: 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine (CID 10243385). View Source
